molecular formula C11H14ClNO3 B1375229 tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate CAS No. 911297-03-5

tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate

Cat. No.: B1375229
CAS No.: 911297-03-5
M. Wt: 243.68 g/mol
InChI Key: HTKIMPSOKVLTQC-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-chloro-4-hydroxyphenyl)carbamate: is an organic compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a 3-chloro-4-hydroxyphenyl group

Mechanism of Action

Tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate, also known as tert-butyl 3-chloro-4-hydroxyphenylcarbamate, is a compound with potential biological activity. . Here is a general overview of the aspects :

Target of Action

The primary targets of a compound are usually proteins or enzymes that the compound interacts with in the body. These interactions can lead to changes in the function of the target, which can result in therapeutic effects. The specific targets of this compound are currently unknown .

Mode of Action

The mode of action of a compound describes how it interacts with its targets to exert its effects. This can involve binding to a target, inhibiting its function, or modulating its activity. The specific mode of action of this compound is currently unknown .

Biochemical Pathways

Biochemical pathways are sequences of chemical reactions that occur in a cell, often catalyzed by enzymes. These pathways can be affected by the action of a compound, leading to downstream effects on cellular function. The specific biochemical pathways affected by this compound are currently unknown .

Pharmacokinetics

Pharmacokinetics refers to how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties can have a significant impact on the bioavailability of a compound, or how much of the compound reaches its target site in the body. The specific pharmacokinetic properties of this compound are currently unknown .

Result of Action

The result of a compound’s action refers to the molecular and cellular effects that occur as a result of the compound interacting with its targets. This can include changes in cellular signaling, gene expression, or cell function. The specific results of the action of this compound are currently unknown .

Action Environment

The action environment of a compound refers to how environmental factors can influence the compound’s action, efficacy, and stability. This can include factors such as pH, temperature, and the presence of other molecules. The specific influences of the action environment on this compound are currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate typically involves the reaction of 3-chloro-4-hydroxyaniline with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chloro-4-hydroxyaniline+tert-butyl chloroformatetert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate+HCl\text{3-chloro-4-hydroxyaniline} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 3-chloro-4-hydroxyaniline+tert-butyl chloroformate→tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(3-chloro-4-hydroxyphenyl)carbamate can undergo oxidation reactions, particularly at the phenolic hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl carbamates.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology:

  • Potential applications in the study of enzyme inhibition and protein interactions due to its structural features.

Medicine:

  • Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • tert-Butyl N-(3-hydroxyphenyl)carbamate
  • tert-Butyl N-(4-chlorophenyl)carbamate
  • tert-Butyl N-(3-chloro-2-hydroxyphenyl)carbamate

Comparison:

  • tert-Butyl N-(3-chloro-4-hydroxyphenyl)carbamate is unique due to the presence of both a chloro and a hydroxyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. The combination of these functional groups can provide a balance of hydrophilicity and hydrophobicity, making it a versatile compound for various applications.

Properties

IUPAC Name

tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(15)13-7-4-5-9(14)8(12)6-7/h4-6,14H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKIMPSOKVLTQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601206782
Record name 1,1-Dimethylethyl N-(3-chloro-4-hydroxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911297-03-5
Record name 1,1-Dimethylethyl N-(3-chloro-4-hydroxyphenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911297-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(3-chloro-4-hydroxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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